molecular formula C19H21ClN2O3 B4391433 N-[4-chloro-2-(4-morpholinyl)phenyl]-4-ethoxybenzamide

N-[4-chloro-2-(4-morpholinyl)phenyl]-4-ethoxybenzamide

Cat. No. B4391433
M. Wt: 360.8 g/mol
InChI Key: GEBOISZKLINIPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-chloro-2-(4-morpholinyl)phenyl]-4-ethoxybenzamide (abbreviated as CM-ET) is a chemical compound that has been extensively studied for its potential applications in scientific research. CM-ET belongs to the class of benzamides and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[4-chloro-2-(4-morpholinyl)phenyl]-4-ethoxybenzamide involves its selective inhibition of the TRPC5 channel. This leads to a decrease in the influx of calcium ions into cells, which in turn affects various physiological processes. N-[4-chloro-2-(4-morpholinyl)phenyl]-4-ethoxybenzamide has been found to have a high selectivity for the TRPC5 channel and does not affect other types of ion channels.
Biochemical and Physiological Effects:
N-[4-chloro-2-(4-morpholinyl)phenyl]-4-ethoxybenzamide has been found to have various biochemical and physiological effects. It has been shown to reduce the activity of TRPC5 channels in neurons, leading to a decrease in the excitability of these cells. This effect has been found to be particularly relevant in conditions such as epilepsy and neuropathic pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-chloro-2-(4-morpholinyl)phenyl]-4-ethoxybenzamide is its high selectivity for the TRPC5 channel. This allows for the specific targeting of this channel without affecting other types of ion channels. N-[4-chloro-2-(4-morpholinyl)phenyl]-4-ethoxybenzamide has also been found to have good pharmacokinetic properties, making it suitable for in vivo experiments. However, one limitation of N-[4-chloro-2-(4-morpholinyl)phenyl]-4-ethoxybenzamide is its relatively low potency, which may require higher concentrations for effective inhibition of the TRPC5 channel.

Future Directions

There are several future directions for the study of N-[4-chloro-2-(4-morpholinyl)phenyl]-4-ethoxybenzamide. One potential area of research is the development of more potent analogs of N-[4-chloro-2-(4-morpholinyl)phenyl]-4-ethoxybenzamide that can selectively target the TRPC5 channel. Another direction is the investigation of the role of TRPC5 channels in various neurological disorders, such as epilepsy and neuropathic pain. Finally, the use of N-[4-chloro-2-(4-morpholinyl)phenyl]-4-ethoxybenzamide as a tool for studying the physiological functions of TRPC5 channels in various cell types and tissues is another potential area of research.

Scientific Research Applications

N-[4-chloro-2-(4-morpholinyl)phenyl]-4-ethoxybenzamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively block the activity of a specific type of ion channel, known as the TRPC5 channel. This channel is involved in various physiological processes, including the regulation of neuronal excitability and synaptic plasticity.

properties

IUPAC Name

N-(4-chloro-2-morpholin-4-ylphenyl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3/c1-2-25-16-6-3-14(4-7-16)19(23)21-17-8-5-15(20)13-18(17)22-9-11-24-12-10-22/h3-8,13H,2,9-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBOISZKLINIPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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